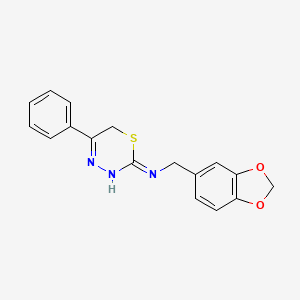![molecular formula C18H13ClN4O2 B10808968 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B10808968.png)
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it an interesting subject for research in medicinal chemistry.
准备方法
The synthesis of 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves multiple steps
-
Synthesis of Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions .
-
Formation of Pyrazole Ring: : The pyrazole ring is introduced by reacting the quinoline derivative with hydrazine or its derivatives. This step often requires the use of a solvent such as ethanol or methanol and may involve heating under reflux conditions .
-
Functionalization: This can be achieved through acylation reactions using reagents like benzoyl chloride and methoxy-substituted benzoyl chlorides in the presence of a base such as pyridine .
化学反应分析
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
科学研究应用
-
Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies .
-
Biology: : In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms .
-
Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Studies have indicated its potential use as an anti-inflammatory, anticancer, and antimicrobial agent .
-
Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
作用机制
The mechanism of action of 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be compared with other quinoline derivatives, such as:
-
Chloroquine: : A well-known antimalarial drug that also contains a quinoline core. Unlike this compound, chloroquine primarily targets the malaria parasite .
-
Camptothecin: : An anticancer agent that also features a quinoline structure. Camptothecin inhibits topoisomerase I, whereas this compound has a broader range of enzyme targets .
-
Quinoline-3-carbaldehyde: : A precursor in the synthesis of various quinoline derivatives. It shares structural similarities with this compound but lacks the pyrazole ring and specific functional groups .
属性
分子式 |
C18H13ClN4O2 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-13-6-5-10-8-14-16(20)22-23(17(14)21-15(10)9-13)18(24)11-3-2-4-12(19)7-11/h2-9H,1H3,(H2,20,22) |
InChI 键 |
NVHXJRFHSKFCTN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)C4=CC(=CC=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide](/img/structure/B10808888.png)

![2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one](/img/structure/B10808895.png)

![1-Cyclopropanecarbonyl-N-[2-(3-methylphenyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B10808911.png)

![5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808923.png)
![1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine](/img/structure/B10808930.png)
![4-{5-[(2-Methoxybenzenesulfonyl)methyl]furan-2-carbonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10808932.png)
![5-(3-Bromophenyl)-3-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B10808939.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B10808951.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B10808958.png)
![1-(2-Methoxyphenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine](/img/structure/B10808960.png)
